Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is a synthetic organic compound that belongs to the class of fluorinated pyrrolidines This compound is characterized by the presence of a fluorine atom on the phenyl ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Esterification: The carboxylate group is introduced through esterification reactions using methanol and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting enzymes and receptors in the central nervous system.
Materials Science: Its unique chemical properties make it a candidate for the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in studies to understand the effects of fluorine substitution on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by participating in hydrogen bonding and van der Waals interactions. The pyrrolidine ring provides structural rigidity, which is crucial for maintaining the compound’s bioactive conformation.
Comparison with Similar Compounds
Methyl 3-fluoropyridine-4-carboxylate: Another fluorinated compound with similar applications in medicinal chemistry.
1-(3-fluoro-4-methylphenyl)pyrrolidine-2,5-dione: Shares structural similarities but differs in the position of the carbonyl group.
Uniqueness: Methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the specific positioning of the fluorine atom and the ester group, which confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 1-(3-fluoro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3/c1-8-3-4-10(6-11(8)14)15-7-9(5-12(15)16)13(17)18-2/h3-4,6,9H,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDLJUXKUSJPHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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